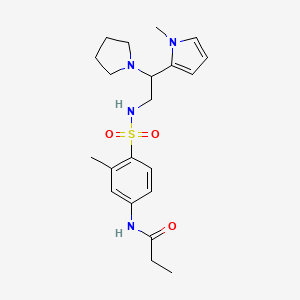

N-(3-methyl-4-(N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)sulfamoyl)phenyl)propionamide

Description

N-(3-methyl-4-(N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)sulfamoyl)phenyl)propionamide is a structurally complex propionamide derivative featuring a sulfamoyl-linked phenyl core substituted with heterocyclic moieties. Its design incorporates a 3-methylphenyl group connected to a sulfamoyl bridge, which is further functionalized with a pyrrolidine ring and a methyl-substituted pyrrole. Such structural motifs are commonly associated with pharmaceutical relevance, particularly in targeting enzymes or receptors via sulfonamide interactions and heterocyclic binding pockets.

Properties

IUPAC Name |

N-[3-methyl-4-[[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]sulfamoyl]phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O3S/c1-4-21(26)23-17-9-10-20(16(2)14-17)29(27,28)22-15-19(25-12-5-6-13-25)18-8-7-11-24(18)3/h7-11,14,19,22H,4-6,12-13,15H2,1-3H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYVSJQQTTKNMGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CC=CN2C)N3CCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-methyl-4-(N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)sulfamoyl)phenyl)propionamide is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure is characterized by a propionamide backbone, substituted with a sulfamoyl group and pyrrolidine derivatives. The molecular formula is , and it has a molecular weight of approximately 378.50 g/mol.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit various biological activities, including:

- Anticancer Activity : Compounds containing pyrrole and sulfamoyl groups have shown promise in inhibiting cancer cell proliferation.

- Enzyme Inhibition : Many derivatives act as inhibitors of specific enzymes, particularly those involved in methylation processes.

The biological activity of N-(3-methyl-4-(N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)sulfamoyl)phenyl)propionamide can be attributed to several mechanisms:

- Inhibition of Protein Methyltransferases : Similar compounds have been found to inhibit protein arginine methyltransferases (PRMTs), which are crucial for various cellular functions, including gene expression and signal transduction .

- Induction of Apoptosis : Studies suggest that related compounds can trigger apoptotic pathways in cancer cells, potentially through the modulation of p53 activity .

- Cell Cycle Arrest : Some derivatives have been reported to induce cell cycle arrest at specific phases, enhancing their anticancer efficacy .

Case Studies

Several studies have assessed the activity of related compounds:

- Anticancer Efficacy :

- A study demonstrated that pyrrole derivatives can inhibit the growth of A549 lung cancer cells, with IC50 values ranging from 10 to 50 µM depending on the specific compound structure .

- Another investigation highlighted the role of PRMT inhibitors in modulating apoptosis in breast cancer cell lines, suggesting potential therapeutic applications for compounds similar to N-(3-methyl-4-(N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)sulfamoyl)phenyl)propionamide .

Data Table: Biological Activities of Related Compounds

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by a unique structure that incorporates both pyrrole and pyrrolidine moieties. The presence of these heterocyclic components contributes to its biological activity. The chemical formula can be represented as follows:

- Molecular Formula : C₁₈H₂₃N₃O₂S

- Molecular Weight : 345.46 g/mol

The structural complexity allows for interactions with various biological targets, making it a candidate for drug development.

Anticancer Properties

Recent studies have indicated that compounds featuring pyrrole and pyrrolidine structures exhibit significant anticancer activities. For instance, derivatives of pyrrolo[2,3-b]pyridine have shown efficacy as inhibitors of cancer cell proliferation, particularly against breast and lung cancer cell lines . The mechanism often involves the inhibition of key signaling pathways associated with tumor growth.

Antimicrobial Effects

The compound has also demonstrated antimicrobial properties, which are crucial in the development of new antibiotics. Research has shown that similar sulfamoyl compounds can inhibit bacterial growth by targeting essential bacterial enzymes . This makes N-(3-methyl-4-(N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)sulfamoyl)phenyl)propionamide a potential candidate for further investigation in antimicrobial therapy.

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds with similar structural features have been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines . This suggests that N-(3-methyl-4-(N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)sulfamoyl)phenyl)propionamide could be explored for therapeutic applications in inflammatory conditions.

Case Study on Anticancer Activity

A study published in 2023 highlighted the synthesis of pyrrolo[2,3-b]pyridine derivatives that exhibited potent anticancer activity against multiple cancer cell lines . The research emphasized the role of structural modifications in enhancing bioactivity, suggesting that similar approaches could be applied to N-(3-methyl-4-(N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)sulfamoyl)phenyl)propionamide.

Antimicrobial Testing

In another study focusing on antimicrobial properties, derivatives of sulfamoyl compounds were tested against Gram-positive and Gram-negative bacteria . The results indicated significant inhibitory effects, paving the way for further exploration of N-(3-methyl-4-(N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)sulfamoyl)phenyl)propionamide as a lead compound in antibiotic development.

Chemical Reactions Analysis

Hydrolysis of the Sulfamoyl Group

The sulfamoyl group (-NHSO₂-) is susceptible to hydrolysis under acidic or basic conditions. This reaction typically cleaves the S-N bond, yielding sulfonic acid derivatives and secondary amines.

Key Findings :

-

Hydrolysis rates depend on steric hindrance from the adjacent pyrrolidine and methyl-pyrrole groups .

-

Acidic conditions favor complete cleavage, while basic conditions may yield intermediates .

Oxidation of the Pyrrole and Pyrrolidine Moieties

The 1-methyl-1H-pyrrole ring is prone to oxidation, forming pyrrolidone derivatives. The pyrrolidine ring may undergo dehydrogenation to form aromatic systems.

Key Findings :

-

Oxidation of pyrrolidine to pyrrolidone is favored in aqueous peroxide systems .

-

Aromatic dehydrogenation requires catalytic hydrogenation conditions .

Nucleophilic Substitution at the Sulfamoyl Nitrogen

The sulfamoyl nitrogen can act as a nucleophile, reacting with alkyl halides or acyl chlorides.

| Reaction Conditions | Reagents | Major Products |

|---|---|---|

| Alkylation (K₂CO₃, DMF) | Methyl iodide | N-methylated sulfamoyl derivative |

| Acylation (Pyridine, CH₂Cl₂) | Acetyl chloride | N-acetylated sulfamoyl product |

Key Findings :

-

Steric hindrance from the pyrrolidine group reduces reaction efficiency .

-

Acylation proceeds faster than alkylation due to electrophilic activation .

Electrophilic Aromatic Substitution on the Phenyl Ring

The 3-methyl-4-sulfamoylphenyl group undergoes electrophilic substitution at the para position relative to the sulfamoyl group.

Key Findings :

-

The sulfamoyl group directs electrophiles to the para position .

-

Methyl groups at position 3 moderately deactivate the ring .

Amide Hydrolysis and Rearrangement

The terminal propionamide can undergo hydrolysis to form carboxylic acids or rearrange under strong acidic conditions.

| Reaction Conditions | Reagents | Major Products |

|---|---|---|

| Acidic (HCl, reflux) | 6M HCl | Propionic acid + 3-methyl-4-sulfamoylaniline derivative |

| Basic (LiOH, THF/H₂O) | 1M LiOH | Lithium propionate + free amine |

Key Findings :

-

Hydrolysis rates are slower compared to aliphatic amides due to conjugation with the aromatic ring .

-

Rearrangement to isocyanate intermediates is possible under anhydrous acidic conditions .

Cyclization Reactions

The proximity of the pyrrolidine nitrogen to the sulfamoyl group enables intramolecular cyclization.

| Reaction Conditions | Reagents | Major Products |

|---|---|---|

| Thermal (toluene, 110°C) | None (heat-induced) | Six-membered sulfamoyl-pyrrolidine lactam |

| Catalytic (p-TsOH) | p-Toluenesulfonic acid | Five-membered cyclic sulfonamide |

Key Findings :

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The compound’s key structural elements include a sulfamoyl group , pyrrolidine , methyl-pyrrole , and propionamide . Below is a comparative analysis with structurally related compounds from diverse sources:

Key Observations

Sulfamoyl vs.

Heterocyclic Substitutions :

- The target’s pyrrolidine and methyl-pyrrole substituents contrast with Fentanyl’s piperidine and phenethyl groups. Piperidine derivatives (e.g., Fentanyl) are associated with µ-opioid receptor agonism, whereas pyrrolidine’s smaller ring size and methyl-pyrrole’s aromaticity may alter target selectivity .

- compounds feature pyridine/pyrimidine rings, which confer basicity and metal-binding capacity, unlike the target’s neutral pyrrole .

Regulatory and Pharmacological Implications :

- Propionamide derivatives like Fentanyl and Propiram are internationally controlled due to their opioid activity, highlighting the importance of substituent choice in avoiding regulatory restrictions . The target compound’s lack of phenethyl/piperidine motifs may reduce opioid receptor affinity, but this requires experimental validation.

Functional Implications

- Solubility : The sulfamoyl group and polar heterocycles in the target and compounds suggest higher aqueous solubility than Fentanyl or Propiram, which rely on lipophilic groups for blood-brain barrier penetration .

- Synthetic Complexity : The target’s branched ethyl-pyrrolidine/pyrrole system introduces stereochemical challenges absent in simpler analogs like Propiram .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.